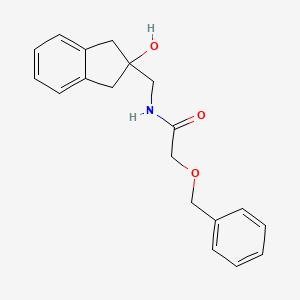

![molecular formula C8H7ClN2S B2494427 4-Chlor-2,7-dimethylthieno[3,2-d]pyrimidin CAS No. 936837-34-2](/img/structure/B2494427.png)

4-Chlor-2,7-dimethylthieno[3,2-d]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves reactions of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents. These reactions can lead to compounds showing promising radioprotective and antitumor activities. The structural confirmation of these derivatives is typically achieved through techniques such as microanalysis, IR, ^1H NMR, and mass spectrometry (Alqasoumi et al., 2009). Furthermore, synthesis routes have general applicability for preparing various substituted benzyl-5-methylpyrido[2,3-d]pyrimidines, highlighting the versatility of this chemical framework (Grivsky et al., 1980).

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in establishing the molecular structure of thieno[3,2-d]pyrimidine derivatives. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed that the pyrido-pyrimidine moiety is planar, with the structure stabilized by hydrogen bonds and π-π interactions (Anthal et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-chlorothieno[2,3-d]pyrimidines, such as chlorination and nucleophilic substitution with various amines, lead to the synthesis of derivatives with potential antifungal activity. These reactions demonstrate the chemical reactivity and potential for diversification of thieno[3,2-d]pyrimidine structures (Konno et al., 1989).

Physical Properties Analysis

The physical properties, including the crystalline structure and hydrogen bonding patterns, have been thoroughly investigated through crystallography. These studies provide insights into the stability and intermolecular interactions present in thieno[3,2-d]pyrimidine derivatives, crucial for understanding their behavior in various solvents and potential applications (Rajam et al., 2017).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidine derivatives, including reactivity patterns and potential for further functionalization, are of significant interest. For example, the preparation and characterization of symmetrical and unsymmetrical pyrimidyl chalcogen compounds from 2,4-dichloropyrimidine underline the versatility and electrophilic nature of these compounds, paving the way for the synthesis of novel materials with potential applications in nonlinear optics (Bhasin et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

4-Chlor-2,7-dimethylthieno[3,2-d]pyrimidin kann als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet werden. Zum Beispiel wurde es bei der Synthese von halogenierten ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenbenzohydraziden’ eingesetzt .

2. Entwicklung von zielgerichteten Kinase-Inhibitoren (TKIs) Diese Verbindung hat sich bei der Entwicklung potenterer und effektiverer zielgerichteter Kinase-Inhibitoren (TKIs) als vielversprechend erwiesen. Speziell wurden halogenierte ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenbenzohydrazide’ unter Verwendung von this compound synthetisiert .

Krebstherapie

In der Krebsforschung haben Derivate von this compound vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt . Insbesondere erwies sich Verbindung 5k als der potenteste Inhibitor und zeigte signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme .

Apoptose-Induktoren

Die Derivate von this compound induzieren in HepG2-Zellen einen Zellzyklusarrest und Apoptose . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente.

Mehrzielen-Kinase-Inhibitoren

Die Verbindung 5k, ein Derivat von this compound, hat sich als vielversprechender Mehrzielen-Kinase-Inhibitor erwiesen . Sie zeigte signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme mit IC50-Werten im Bereich von 40 bis 204 nM .

Verbesserung der pharmakologischen Eigenschaften

Das Vorhandensein von Halogenatomen in der Struktur von this compound kann seine Potenz, Selektivität und pharmakologischen Eigenschaften verbessern . Die Addition von Halogenatomen kann die Bindungsaffinität des TKI zu seiner Zielkinase beeinflussen, was möglicherweise zu verbesserten therapeutischen Wirkungen führt .

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key part of many cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Biochemical Pathways

The inhibition of kinase activity by 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine affects multiple biochemical pathways. Most notably, it disrupts the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting this pathway, 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine can potentially influence these processes.

Pharmacokinetics

Its unique structure can influence its pharmacokinetics and pharmacodynamics

Result of Action

The molecular and cellular effects of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine’s action are primarily due to its inhibition of kinase activity. This can lead to a decrease in phosphorylation processes, potentially affecting cell division, cell death, and other cellular functions . The exact effects can vary depending on the specific kinases that 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine targets and the cellular context in which it is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Zukünftige Richtungen

Research developments suggest that pyrimidines, including 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine, could be further explored for their anti-inflammatory activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCMNIAJXVDGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=C(N=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936837-34-2 |

Source

|

| Record name | 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

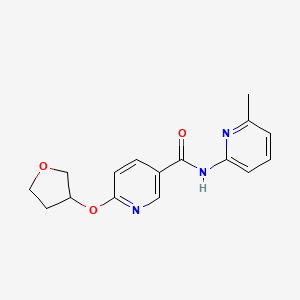

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)

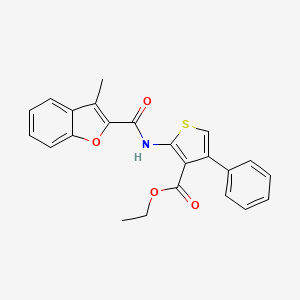

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)